molecular formula C21H23NO2 B583764 RCS-4 3-Methoxy isomer CAS No. 1379922-51-6

RCS-4 3-Methoxy isomer

Cat. No. B583764
M. Wt: 321.4
InChI Key: SWUSQHCKRVISGU-UHFFFAOYSA-N
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Description

RCS-4 3-Methoxy isomer is an analog of RCS-4, a synthetic cannabinoid . Its design is based on the structure of the synthetic cannabinoid JWH 018 . It has a molecular formula of C21H23NO2 and a molecular weight of 321.4 . The biological activity of RCS-4 3-Methoxy isomer has not been reported .


Molecular Structure Analysis

The formal name of RCS-4 3-Methoxy isomer is (3-methoxyphenyl) (1-pentyl-1H-indol-3-yl)methanone . Its InChI code is InChI=1S/C21H23NO2/c1-3-4-7-13-22-15-19 (18-11-5-6-12-20 (18)22)21 (23)16-9-8-10-17 (14-16)24-2/h5-6,8-12,14-15H,3-4,7,13H2,1-2H3 . The canonical SMILES is CCCCCN1C=C (C2=CC=CC=C21)C (=O)C3=CC (=CC=C3)OC .


Physical And Chemical Properties Analysis

RCS-4 3-Methoxy isomer has a molecular weight of 321.4 g/mol . It is soluble in DMF and DMSO at 1 mg/ml, and in ethanol at 0.3 mg/ml . Its λmax is at 216, 255, 319 nm .

Scientific Research Applications

  • Synthetic Cannabinoids : RCS-4 is identified as a synthetic cannabinoid designer drug, with research focusing on its structure-activity relationships at human CB1 and CB2 receptors. It has been shown to demonstrate agonist activity at these receptors, indicating its potential psychoactive effects (Banister et al., 2015).

  • Metabolite Identification : A study identified urinary metabolites of RCS-4 in samples from individuals admitted to hospitals with symptoms of drug intoxication. This research aids in understanding the metabolism of RCS-4 and its detection in biological samples (Kavanagh et al., 2012).

  • Analytical Characterization : Research has been conducted on the analytical characterization of N-alkyl-arylcyclohexylamines, including substances like 3-MeO-PCP, 3-MeO-PCE, and 3-MeO-PCPr, which are related to RCS-4. These studies are essential for identifying new substances of abuse (Wallach et al., 2016).

  • Synthesis and Chemical Properties : Research on the synthesis and properties of related compounds, such as methoxy-substituted molecules and their isomers, provides insights into the chemical nature and potential applications of RCS-4 analogs. Studies on ring-closing metathesis and isomerization contribute to the broader understanding of such compounds' synthesis (Otterlo et al., 2003).

  • Potential Psychoactive Effects : The synthetic nature and structural similarity of RCS-4 to known psychoactive substances point towards its potential use and effects as a psychoactive compound. Research in this area is crucial for public health and legal regulation.

properties

IUPAC Name

(3-methoxyphenyl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-3-4-7-13-22-15-19(18-11-5-6-12-20(18)22)21(23)16-9-8-10-17(14-16)24-2/h5-6,8-12,14-15H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUSQHCKRVISGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018147
Record name RCS-4 3-methoxy isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RCS-4 3-Methoxy isomer

CAS RN

1379922-51-6
Record name RCS-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379922516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RCS-4 3-methoxy isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RCS-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1A0765NDN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7
Citations
Y Park, C Lee, H Lee, J Pyo, J Jo, J Lee, H Choi… - Forensic …, 2013 - Springer
… -4, RCS-4 3-methoxy isomer, compound 1, and compound 2. The mass spectrum of RCS-4 was obtained from a previously seized herbal mixture; that of RCS-4 3-methoxy isomer was …
Number of citations: 41 link.springer.com
A Paulke, E Proschak, K Sommer, J Achenbach… - Toxicology letters, 2016 - Elsevier
… 6-methoxyindole analogue, JWH-073 4-methylnaphthyl analogue, RCS-8 4-methoxy isomer, UR-144 N-(5-bromopentyl) analogue, RCS-4 2-methoxy isomer, RCS-4 3-methoxy isomer, …
Number of citations: 18 www.sciencedirect.com
MA ElSohly, W Gul, AS Wanas, MM Radwan - Life sciences, 2014 - Elsevier
Cannabimimetics (commonly referred to as synthetic cannabinoids), a group of compounds encompassing a wide range of chemical structures, have been developed by scientists with …
Number of citations: 150 www.sciencedirect.com
TS Torbet - 2015 - digitalcommons.fiu.edu
The aim of this study was to investigate the utility of direct analysis in real time quadrupole time-of-flight mass spectrometry and gas chromatography quadrupole time-of-flight mass …
Number of citations: 1 digitalcommons.fiu.edu
Q Xu, L Zhou, M Lv, Z Chen, C Hu… - … in Mass Spectrometry, 2023 - Wiley Online Library
RATIONALE Mass spectrometry has evolved into a highly powerful tool for qualitative and quantitative chemical analyses. However, the identification of trace previously unknown …
S Gwak - 2015 - digitalcommons.fiu.edu
In the new era of drug abuse, the proliferation of new psychoactive substances (NPS), commonly referred to as designer drugs or legal highs, has been a global concern. These …
Number of citations: 1 digitalcommons.fiu.edu
JZ Seither - 2018 - digitalcommons.fiu.edu
There has been an emergence of novel psychoactive substances (NPS) in forensic casework globally. Although the reported prevalence of these compounds has been relatively low in …
Number of citations: 1 digitalcommons.fiu.edu

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